

# Physical and chemical properties of 6,7-Dihydro-4-benzo[b]thiophenone

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## Compound of Interest

Compound Name: 6,7-Dihydro-4-benzo[b]thiophenone

Cat. No.: B155543

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## An In-depth Technical Guide to 6,7-Dihydro-4-benzo[b]thiophenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6,7-Dihydro-4-benzo[b]thiophenone**, also known as 4-oxo-4,5,6,7-tetrahydrothianaphthene, is a bicyclic heterocyclic ketone containing a fused thiophene and cyclohexenone ring system. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and the biological activity exhibited by its derivatives. This technical guide provides a comprehensive overview of the physical and chemical properties of **6,7-Dihydro-4-benzo[b]thiophenone**, detailed experimental protocols for its synthesis and purification, and an exploration of its potential role in relevant biological pathways.

### Physical and Chemical Properties

**6,7-Dihydro-4-benzo[b]thiophenone** is a white to light yellow crystalline solid. Its core physical and chemical properties are summarized in the tables below, compiled from various sources.

### General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>8</sub> OS	[1]
Molecular Weight	152.21 g/mol	[1]
Appearance	White to light yellow to light orange powder or lump	[2]
Melting Point	34 °C	[2]
35-36 °C	[3]	
38-40 °C (lit.)	[4]	
Boiling Point	92 °C at 1 mmHg	
150 °C at 18 Torr	[3]	
120 °C	[5]	
Flash Point	110 °C (230 °F) - closed cup	[4]
Solubility	Soluble in chloroform.	[5]
Refractive Index	1.5895	[6]

## Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	13414-95-4	[1]
EC Number	236-510-7	[4]
Beilstein/REAXYS Number	112276	[4]
PubChem CID	83418	[5]
MDL Number	MFCD00005861	[4]
InChI	1S/C8H8OS/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2	[4]
InChIKey	GJEKNELSXNSYAQ-UHFFFAOYSA-N	[4]
SMILES	<chem>O=C1CCCC2=C1C=CS2</chem>	[7]

## Experimental Protocols

### Synthesis of 6,7-Dihydro-4-benzo[b]thiophenone

A common and effective method for the synthesis of **6,7-Dihydro-4-benzo[b]thiophenone** is the intramolecular Friedel-Crafts acylation of 3-(2-thienyl)propanoic acid. This reaction is typically mediated by a strong dehydrating agent such as polyphosphoric acid (PPA).

Reaction Scheme:

Caption: Synthesis of **6,7-Dihydro-4-benzo[b]thiophenone**.

Detailed Protocol:

- Preparation of 3-(2-thienyl)propanoic acid: This starting material can be synthesized via the malonic ester synthesis, reacting 2-(bromomethyl)thiophene with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation.
- Cyclization Reaction:

- In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (a 10-fold excess by weight relative to the acid).
- Heat the PPA to approximately 80-90°C with stirring.
- Slowly add 3-(2-thienyl)propanoic acid to the hot PPA. The addition should be done in portions to control the exothermic reaction.
- After the addition is complete, continue heating the mixture at 90-100°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
  - Allow the reaction mixture to cool to room temperature.
  - Carefully pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
  - Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).
  - Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

## Purification of 6,7-Dihydro-4-benzo[b]thiophenone

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

- Dissolve the crude solid in a minimal amount of a hot solvent. A mixture of ethanol and water or hexane and ethyl acetate can be effective.

- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

#### Column Chromatography Protocol:

- Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **6,7-Dihydro-4-benzo[b]thiophenone**.

## Spectroscopic Data (Analogous and Predicted)

While specific, high-resolution spectra for **6,7-Dihydro-4-benzo[b]thiophenone** are not readily available in the public domain, the following information is based on data for analogous structures and general spectroscopic principles.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons on the cyclohexenone ring. The aromatic protons would appear as doublets in the downfield region (around 7-8 ppm). The aliphatic protons would appear as multiplets in the upfield region, with the protons adjacent to the carbonyl group being the most deshielded.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the highly deshielded region (around 190-200 ppm). Aromatic carbons would appear in the 120-150 ppm range, and the aliphatic carbons would be found in the upfield region (20-40 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **6,7-Dihydro-4-benzo[b]thiophenone** would be characterized by the following key absorption bands:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration
~3100	C-H stretch (aromatic)
~2950-2850	C-H stretch (aliphatic)
~1680-1660	C=O stretch (conjugated ketone)
~1600-1450	C=C stretch (aromatic)
~1450	$\text{CH}_2$ bend
~850-700	C-H bend (aromatic)

## Mass Spectrometry

The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  152. Key fragmentation patterns would likely involve the loss of CO ( $m/z$  124) and subsequent fragmentation of the heterocyclic ring system.

## Biological Activity and Signaling Pathways

Derivatives of the tetrahydrobenzo[b]thiophene scaffold have shown promising biological activities, particularly as anticancer agents. Studies have indicated that these compounds can act as inhibitors of key enzymes in cancer cell metabolism, such as Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA)[8].

## Inhibition of PDK1/LDHA Pathway in Cancer Metabolism

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. PDK1 and LDHA are crucial enzymes in this process. PDK1

inactivates the pyruvate dehydrogenase complex (PDC), shunting pyruvate away from the mitochondria and oxidative phosphorylation. LDHA then converts pyruvate to lactate. Inhibition of PDK1 and LDHA can reverse this metabolic switch, forcing cancer cells to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis.

The proposed mechanism of action for tetrahydrobenzo[b]thiophene derivatives involves the inhibition of these key metabolic enzymes.

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